

Spectroscopic Profile of 2-Oxoindoline-5-carbonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Oxoindoline-5-carbonitrile

Cat. No.: B1586873

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Oxoindoline-5-carbonitrile** (also known as 5-Cyanooxindole), a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering a consolidated resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The inherent value of **2-Oxoindoline-5-carbonitrile** lies in its versatile structure, featuring a lactam, a nitrile group, and an aromatic ring, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules.^[1] An accurate understanding of its spectroscopic profile is paramount for its unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Key Features

2-Oxoindoline-5-carbonitrile possesses a rigid bicyclic structure with key functional groups that give rise to its characteristic spectroscopic signatures. The strategic placement of the electron-withdrawing nitrile group on the aromatic ring significantly influences the electronic environment of the entire molecule, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Oxoindoline-5-carbonitrile**, both ^1H and ^{13}C NMR provide a detailed map of the molecular framework.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **2-Oxoindoline-5-carbonitrile** is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactam ring, and the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and nitrile groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	N-H
~7.8	Singlet	1H	Ar-H (H4)
~7.6	Doublet	1H	Ar-H (H6)
~7.0	Doublet	1H	Ar-H (H7)
~3.6	Singlet	2H	-CH ₂ -

Interpretation and Causality:

- The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~10.8 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to concentration and residual water in the solvent.
- The aromatic protons will appear in the region of ~7.0-7.8 ppm. The proton at the C4 position (H4), being ortho to the nitrile group, is anticipated to be the most deshielded and may appear as a singlet or a narrow doublet. The protons at C6 and C7 will likely appear as doublets, with their coupling constants reflecting their ortho relationship.
- The methylene protons (-CH₂-) at the C3 position are expected to be observed as a sharp singlet around 3.6 ppm. The equivalence of these two protons is due to the planarity of the ring system.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of the carbonyl, nitrile, and aromatic carbons will be clearly indicated by their characteristic chemical shifts.

Predicted ^{13}C NMR Data (in DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~175.0	C=O (C2)
~145.0	Ar-C (C7a)
~135.0	Ar-C (C6)
~130.0	Ar-C (C4)
~125.0	Ar-C (C3a)
~119.0	-C \equiv N
~110.0	Ar-C (C7)
~105.0	Ar-C (C5)
~35.0	-CH $_2$ - (C3)

Interpretation and Causality:

- The carbonyl carbon (C2) is expected to resonate at a significantly downfield position (~175.0 ppm), which is characteristic of amide carbonyls.
- The aromatic carbons will appear in the typical range of 105-145 ppm. The carbon attached to the nitrile group (C5) is expected to have a relatively upfield chemical shift for a substituted aromatic carbon, while the quaternary carbons (C3a and C7a) will also be identifiable.
- The nitrile carbon (-C \equiv N) will have a distinct chemical shift around 119.0 ppm.
- The methylene carbon (C3) will be observed at a more upfield position (~35.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Oxoindoline-5-carbonitrile** will be dominated by the characteristic absorption bands of the amide and nitrile functionalities.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~2230	Strong, Sharp	C≡N Stretch
~1710	Strong, Sharp	C=O Stretch (Amide I)
~1620	Medium	C=C Aromatic Stretch
~1480	Medium	C-H Bend (Methylene)

Interpretation and Causality:

- The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak around 3300 cm⁻¹.
- A strong and sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group (C≡N). The conjugation with the aromatic ring slightly lowers this frequency from that of a simple alkyl nitrile.[\[2\]](#)
- The carbonyl (C=O) stretching vibration of the lactam (a cyclic amide) will give rise to a very strong and sharp peak around 1710 cm⁻¹. This is a key diagnostic peak for the oxindole core.
- The spectrum will also feature characteristic absorptions for the aromatic C=C stretching and C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

m/z	Interpretation
158	$[M]^{+ \cdot}$ (Molecular Ion)
130	$[M - CO]^{+ \cdot}$
103	$[M - CO - HCN]^{+ \cdot}$

Interpretation of Fragmentation Pattern:

- The molecular ion peak ($[M]^{+ \cdot}$) for **2-Oxoindoline-5-carbonitrile** ($C_9H_6N_2O$) is expected at m/z 158, corresponding to its molecular weight.^[3]
- A common fragmentation pathway for oxindoles is the loss of a neutral molecule of carbon monoxide (CO) from the lactam ring, which would result in a fragment ion at m/z 130.
- Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile group and the pyrrole ring, leading to a fragment at m/z 103.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **2-Oxoindoline-5-carbonitrile** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO- d_6) and transferred to an NMR tube. 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with chemical shifts referenced to the residual solvent peak. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

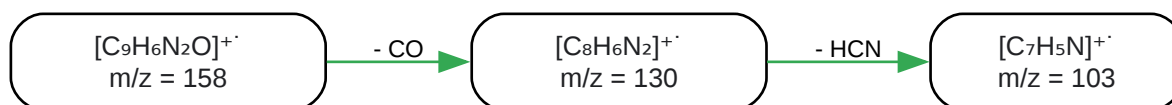
For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio. For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, generating ions that are then analyzed.

Visualizations

Molecular Structure of 2-Oxoindoline-5-carbonitrile

Caption: 2D structure of **2-Oxoindoline-5-carbonitrile**.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation of **2-Oxoindoline-5-carbonitrile** in EI-MS.

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